The Discovery and Enduring Legacy of Leu-Enkephalin Amide: A Technical Guide
The Discovery and Enduring Legacy of Leu-Enkephalin Amide: A Technical Guide
An in-depth exploration of the discovery, characterization, and scientific impact of the endogenous opioid peptide, Leu-enkephalin, and its amidated analog.
Introduction
In 1975, the landscape of neuroscience and pharmacology was irrevocably altered by the discovery of the enkephalins, the body's own morphine-like substances. This seminal work, spearheaded by John Hughes and Hans Kosterlitz, unveiled a new class of neurotransmitters and opened the door to a deeper understanding of pain, addiction, and emotional regulation. This technical guide provides a comprehensive overview of the discovery and history of Leu-enkephalin and its synthetically derived, more stable counterpart, Leu-enkephalin amide. Tailored for researchers, scientists, and drug development professionals, this document delves into the original experimental protocols, quantitative biological data, and the intricate signaling pathways that govern the actions of these pivotal opioid peptides.
The Dawn of Endogenous Opioids: A Historical Perspective
The quest for an endogenous ligand for opioid receptors was a logical progression following the characterization of these receptors in the early 1970s. The prevailing hypothesis was that the body would not possess specific receptors for a plant-derived alkaloid like morphine without having its own native molecules to activate them. This line of reasoning spurred a transatlantic race to isolate and identify these elusive substances.
The breakthrough came from the work of John Hughes and Hans Kosterlitz at the University of Aberdeen. Their research, published in Nature in 1975, detailed the isolation of two pentapeptides from pig brain with potent opiate agonist activity.[1] They named these compounds "enkephalins," derived from the Greek word for "in the head." The two peptides were identified as Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1]
While Leu-enkephalin is a naturally occurring neurotransmitter, its therapeutic potential was limited by its rapid degradation by peptidases. This led to the development of synthetic analogs, with Leu-enkephalin amide being a prominent example. The C-terminal amidation protects the peptide from carboxypeptidase activity, thereby increasing its stability and duration of action.
Isolation and Characterization: The Original Methodologies
The initial isolation and characterization of the enkephalins was a meticulous process that relied on a combination of biochemical and analytical techniques. The following sections provide a detailed look at the experimental protocols employed in the seminal 1975 study.
Extraction of Enkephalins from Brain Tissue
The starting material for the isolation of enkephalins was fresh pig brain. The following protocol is a reconstruction based on the methods described by Hughes, Kosterlitz, and their colleagues.[2][3]
Experimental Protocol: Extraction of Enkephalins
-
Tissue Homogenization: Fresh or frozen brain tissue was homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and facilitate extraction.
-
Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris. The supernatant, containing the enkephalins, was collected.
-
Adsorption Chromatography: The acidic supernatant was passed through a column containing Amberlite XAD-2 resin. The enkephalins, being hydrophobic, would adsorb to the resin.
-
Elution: The resin was washed with water to remove hydrophilic contaminants. The enkephalins were then eluted with a solvent of increasing hydrophobicity, such as methanol.
-
Gel Filtration: The methanol eluate was concentrated and subjected to gel filtration chromatography (e.g., on a Sephadex G-15 column) to separate molecules based on size. The fractions corresponding to the molecular weight of small peptides were collected.
-
Further Purification: The active fractions were further purified using techniques like thin-layer chromatography (TLC) or paper chromatography to achieve homogeneity.
Experimental Workflow for Enkephalin Isolation
Caption: A flowchart illustrating the key steps in the original isolation of enkephalins from brain tissue.
Bioassay for Opiate Activity: The Guinea Pig Ileum Preparation
The identification of fractions containing opiate-like activity was guided by a classic pharmacological bioassay: the electrically stimulated guinea pig ileum preparation.[4] This assay is based on the principle that opioids inhibit the release of acetylcholine from enteric neurons, thereby reducing the contractile response of the ileum to electrical stimulation.
Experimental Protocol: Guinea Pig Ileum Bioassay
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig was dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
-
Electrical Stimulation: The ileum was subjected to electrical field stimulation via two platinum electrodes, typically with pulses of short duration at a low frequency (e.g., 0.1 Hz). This stimulation evokes a contractile "twitch" response.
-
Drug Application: Aliquots of the fractions from the purification process were added to the organ bath.
-
Measurement of Inhibition: The amplitude of the twitch contractions was recorded using an isotonic transducer connected to a chart recorder. A reduction in the twitch height in the presence of a sample indicated opiate-like activity.
-
Naloxone Antagonism: The specificity of the inhibitory effect was confirmed by the addition of the opioid antagonist naloxone, which should reverse the inhibition caused by an opioid agonist.
Structural Elucidation: Sequencing the Pentapeptides
The amino acid sequence of the purified enkephalins was determined using a combination of the Dansyl-Edman degradation method and mass spectrometry.
Experimental Protocol: Dansyl-Edman Sequencing
-
N-terminal Dansylation: A small aliquot of the purified peptide was reacted with dansyl chloride, which labels the N-terminal amino acid.
-
Acid Hydrolysis: The dansylated peptide was hydrolyzed into its constituent amino acids.
-
Identification of the N-terminal Amino Acid: The dansylated N-terminal amino acid was identified by its fluorescence using thin-layer chromatography.
-
Edman Degradation: The bulk of the peptide was subjected to the Edman degradation, where the N-terminal amino acid is cleaved off as a phenylthiohydantoin (PTH) derivative.
-
Iterative Process: Steps 1-4 were repeated for the newly exposed N-terminus of the shortened peptide, allowing for the sequential determination of the amino acid sequence.
Mass Spectrometry: In parallel, mass spectrometry was employed to confirm the amino acid sequence and the overall molecular weight of the peptides. This provided an independent and powerful confirmation of the sequence determined by the chemical degradation method.
Synthesis of Leu-Enkephalin Amide
The synthesis of Leu-enkephalin and its amide analog is now routinely achieved using solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield.
Experimental Protocol: Solid-Phase Peptide Synthesis of Leu-Enkephalin Amide
-
Resin Preparation: An amino acid-functionalized solid support (resin), typically a polystyrene-based resin, is used as the starting material. For the synthesis of an amide, a resin that yields a C-terminal amide upon cleavage is chosen (e.g., Rink amide resin).
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain on the resin. Each coupling cycle involves:
-
Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid.
-
Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.
-
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Quantitative Biological Data
The biological activity of Leu-enkephalin and Leu-enkephalin amide has been extensively characterized using a variety of in vitro and in vivo assays. The following tables summarize key quantitative data.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Leu-Enkephalin | 1.7 - 50 | 0.9 - 13.1 | >1000 |
| Leu-Enkephalin Amide | 1.2 - 25 | 0.7 - 5.0 | >1000 |
| Morphine | 1 - 10 | 50 - 200 | 20 - 100 |
| DAMGO (µ-agonist) | 1 - 5 | >1000 | >1000 |
| DPDPE (δ-agonist) | >1000 | 1 - 10 | >1000 |
Note: Ki values can vary depending on the tissue preparation, radioligand used, and assay conditions.
Table 2: In Vitro Functional Potency (IC50/EC50 in nM)
| Compound | Assay | µ-Opioid Receptor | δ-Opioid Receptor |
| Leu-Enkephalin | Guinea Pig Ileum (IC50) | ~50 | ~5 |
| Mouse Vas Deferens (IC50) | ~200 | ~1 | |
| GTPγS Binding (EC50) | ~100 | ~10 | |
| Adenylyl Cyclase Inhibition (IC50) | ~80 | ~8 | |
| Leu-Enkephalin Amide | Guinea Pig Ileum (IC50) | ~20 | ~2 |
| Mouse Vas Deferens (IC50) | ~100 | ~0.5 | |
| GTPγS Binding (EC50) | ~50 | ~5 | |
| Adenylyl Cyclase Inhibition (IC50) | ~40 | ~4 |
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | Route of Administration | Test | ED50 |
| Leu-Enkephalin | Intracerebroventricular (i.c.v.) | Tail-flick (mouse) | ~20-50 µg |
| Intracerebroventricular (i.c.v.) | Hot-plate (mouse) | ~30-60 µg | |
| Leu-Enkephalin Amide | Intracerebroventricular (i.c.v.) | Tail-flick (mouse) | ~5-15 µg |
| Intracerebroventricular (i.c.v.) | Hot-plate (mouse) | ~10-25 µg | |
| Morphine | Subcutaneous (s.c.) | Tail-flick (mouse) | ~5-10 mg/kg |
| Subcutaneous (s.c.) | Hot-plate (mouse) | ~8-15 mg/kg |
Note: In vivo potency is highly dependent on the route of administration due to the poor blood-brain barrier permeability of peptides.
Signaling Pathways of Leu-Enkephalin
Leu-enkephalin and its amide analog exert their effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The primary targets for Leu-enkephalin are the µ- and δ-opioid receptors, with a preference for the latter.
Upon agonist binding, the opioid receptor undergoes a conformational change that allows it to couple to and activate intracellular heterotrimeric G-proteins of the Gi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.
Key Downstream Signaling Events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This reduces neuronal excitability.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in regulating gene expression and cell survival.
Opioid Receptor Signaling Pathway
Caption: A diagram illustrating the major signaling pathways activated by Leu-enkephalin upon binding to opioid receptors.
Conclusion
The discovery of Leu-enkephalin marked a pivotal moment in our understanding of the endogenous mechanisms of pain control and reward. While the native peptide's therapeutic utility is hampered by its instability, the development of analogs such as Leu-enkephalin amide has provided valuable tools for dissecting the complexities of the opioid system. The foundational experimental work of Hughes and Kosterlitz, from tissue extraction and bioassays to chemical sequencing, laid the groundwork for decades of research into opioid pharmacology and the development of novel analgesics. As our knowledge of opioid receptor signaling continues to expand, the legacy of Leu-enkephalin and its amidated counterpart endures, inspiring new avenues for therapeutic intervention in a wide range of neurological and psychiatric disorders.
References
- 1. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distribution of methionine-enkephalin and leucine-enkephalin in the brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
